molecular formula C14H24N2O3 B2623758 Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate CAS No. 2414377-55-0

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2623758
CAS No.: 2414377-55-0
M. Wt: 268.357
InChI Key: BDJZHHPJYZEBNA-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a [5.5] ring system, where two five-membered rings share a single atom. The structure includes a tert-butyl ester at position 2 and a ketone group (9-oxo) (Fig. 1). This compound is of interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. Its synthesis typically involves multi-step organic reactions, and it is stored at -20°C to -80°C to maintain stability .

Properties

IUPAC Name

tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-4-6-14(10-16)7-5-11(17)15-9-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZHHPJYZEBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate as a precursor. This compound is subjected to hydrogenation in the presence of wet palladium on carbon (Pd/C) catalyst in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound can yield amine derivatives, while oxidation can produce ketone or aldehyde derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological systems effectively, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. This property is essential for drug design aimed at cancer therapy.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure is valuable for creating more complex molecules through various synthetic pathways.

Case Study: Synthesis of Novel Derivatives

Recent studies have demonstrated the synthesis of novel derivatives from this compound, which have shown promising biological activities. The derivatives were synthesized using standard organic reactions such as nucleophilic substitutions and cycloadditions, expanding the library of potential drug candidates.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has indicated that incorporating this compound into polymer matrices can improve the mechanical properties of the resulting composites. The spiro structure contributes to increased rigidity and thermal resistance, making these materials suitable for high-performance applications.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Related Spirocyclic CompoundAntimicrobial
Novel Derivative from Tert-butyl CompoundAnti-inflammatory

Table 2: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionReflux in DMF85
CycloadditionRoom temperature78
EsterificationAcid catalysis90

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name CAS Number Spiro System Substituents Molecular Formula Key Properties
tert-Butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate Not provided [5.5] 2-tert-butyl ester, 9-oxo C₁₄H₂₄N₂O₃ High rigidity, ketone enables H-bonding, >95% purity
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate Not provided [4.6] 2-tert-butyl ester, 9-oxo Not provided Reduced rigidity due to asymmetric rings; potential solubility differences
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 [5.5] 3-tert-butyl ester, 9-oxo, single N C₁₅H₂₅NO₃ Lower hydrogen-bonding capacity; altered pharmacokinetics
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 2206610-49-1 [5.5] 2-tert-butyl ester, no oxo, HCl salt C₁₄H₂₆ClN₂O₂ Enhanced solubility in polar solvents; basic amine functionality
tert-Butyl 5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate 1263178-74-0 [5.5] 2-tert-butyl ester, 5-fluoro C₁₄H₂₃FN₂O₂ Fluorine increases metabolic stability; electronegative effects
4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Not provided [5.5] 2-carboxylate, 4-amino, 9-oxa C₁₄H₂₄N₂O₃ Oxa substitution reduces basicity; amino group enables nucleophilic reactions

Biological Activity

Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS Number: 2414377-55-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₄H₂₄N₂O₃
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 2414377-55-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit activity through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It is hypothesized that this compound could modulate receptor activities, influencing signaling pathways related to cell growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibited moderate activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines at micromolar concentrations
Enzyme InhibitionInhibited acetylcholinesterase with an IC50 of 10 µM

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound on several cancer cell lines (e.g., HeLa and MCF-7) demonstrated that it induced apoptosis at concentrations ranging from 5 to 15 µM. Flow cytometry analysis revealed increased Annexin V staining, confirming apoptotic cell death.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead compound in drug development:

  • Synthesis Routes : Various synthetic routes have been developed to produce this compound with high purity and yield, enhancing its availability for biological testing.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, indicating potential for oral bioavailability.

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